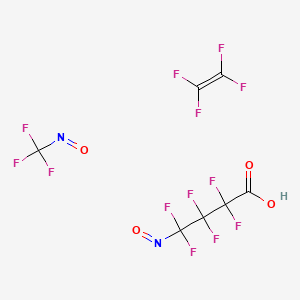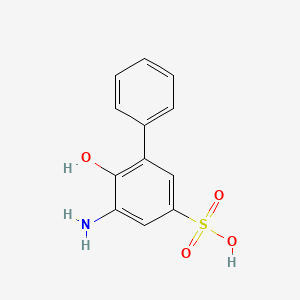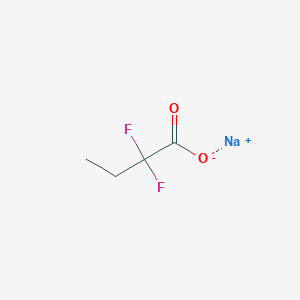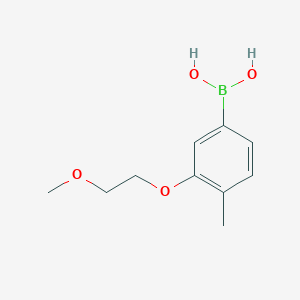
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 96% is 196.0906891 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Assembly Design
Phenylboronic acids, including derivatives like 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, as demonstrated in the work of Pedireddi and Seethalekshmi (2004), which highlights the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanism
Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insight into their potential applications in fluorescence studies and biological assays (Geethanjali, Nagaraja, & Melavanki, 2015).
Molecular Structure and Crystal Engineering
Cyrański et al. (2012) focused on the structural aspects of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid, to develop novel boronic acids with monomeric structures. This research is pivotal in crystal engineering and the design of new molecular materials (Cyrański et al., 2012).
Bioorthogonal Coupling Reactions
Dilek, Lei, Mukherjee, and Bane (2015) investigated the rapid formation of a boron-nitrogen heterocycle in neutral aqueous solutions using 2-formylphenylboronic acid, highlighting its application in bioorthogonal coupling reactions, especially for protein conjugation (Dilek et al., 2015).
Enantioselective Recognition in Chiral Amines
Research by Ghosn and Wolf (2011) on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrates its potential in enantioselective recognition of chiral amines, an important aspect in stereoselective synthesis and chiral analysis (Ghosn & Wolf, 2011).
Antioxidant Activity in Biological Applications
Xu et al. (2017) isolated new phenyl ether derivatives from Aspergillus carneus, including compounds structurally related to methoxyphenylboronic acids, showing strong antioxidant activities. This research points to the potential biological applications of these compounds, particularly in oxidative stress-related conditions (Xu et al., 2017).
Mecanismo De Acción
Target of Action
It’s structurally related to hydroxyethylpromazine sulfoxide, a metabolite of the antipsychotic drug acepromazine . Acepromazine primarily targets post-synaptic D2 receptors and, to a lesser degree, other D2-like receptors . It also has appreciable antagonistic effects on various other receptors, including the α1-adrenergic receptors, H1 receptors, and muscarinic acetylcholine receptors .
Mode of Action
For instance, acepromazine, from which hydroxyethylpromazine sulfoxide is derived, exerts its effects through potent antagonism of post-synaptic D2 receptors .
Biochemical Pathways
Related compounds such as hydroxyethylpromazine sulfoxide are known to interact with various biochemical pathways, including those involving d2-like receptors .
Pharmacokinetics
A structurally related compound, hydroxyethylpromazine sulfoxide, is known to be metabolized by the liver and excreted in the urine . This suggests that 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Related compounds such as hydroxyethylpromazine sulfoxide are known to have significant behavioral effects due to their interaction with various receptors .
Action Environment
It’s known that the hydroxyl radical, a highly reactive and short-lived molecule, forms an important part of radical chemistry . This suggests that environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the action of this compound.
Propiedades
IUPAC Name |
[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCMQMWZAMRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)
